3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one

Lipophilicity ADME Prediction Drug Design

3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one (CAS 1339242-68-0) is a fluorinated delta-lactam derivative characterized by a piperidin-2-one core bearing a primary amino group at the 3-position and a 2,2,2-trifluoroethyl substituent on the lactam nitrogen. This substitution pattern confers distinct physicochemical properties compared to non-fluorinated 3-aminopiperidin-2-ones, notably an increase in calculated lipophilicity (LogP 0.0658 vs.

Molecular Formula C7H11F3N2O
Molecular Weight 196.173
CAS No. 1339242-68-0
Cat. No. B2537614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one
CAS1339242-68-0
Molecular FormulaC7H11F3N2O
Molecular Weight196.173
Structural Identifiers
SMILESC1CC(C(=O)N(C1)CC(F)(F)F)N
InChIInChI=1S/C7H11F3N2O/c8-7(9,10)4-12-3-1-2-5(11)6(12)13/h5H,1-4,11H2
InChIKeyOVZICQHZJDXMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one: Physicochemical and Structural Differentiation from Non-Fluorinated Analogs


3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one (CAS 1339242-68-0) is a fluorinated delta-lactam derivative characterized by a piperidin-2-one core bearing a primary amino group at the 3-position and a 2,2,2-trifluoroethyl substituent on the lactam nitrogen . This substitution pattern confers distinct physicochemical properties compared to non-fluorinated 3-aminopiperidin-2-ones, notably an increase in calculated lipophilicity (LogP 0.0658 vs. LogP -0.80 for the non-fluorinated parent [1]), which modulates membrane permeability and metabolic stability while preserving the hydrogen-bonding capacity of the amino and carbonyl groups for target engagement.

Procurement Risk Alert: Why Unsubstituted 3-Aminopiperidin-2-ones Are Not Direct Replacements for the Trifluoroethyl Derivative


Substituting 3-amino-1-(2,2,2-trifluoroethyl)piperidin-2-one with the non-fluorinated 3-aminopiperidin-2-one (CAS 1892-22-4) or N-alkyl analogs introduces significant alterations in lipophilicity, electronic distribution, and metabolic susceptibility. The trifluoroethyl group is not a passive substituent; it actively modifies the compound's ADME profile by increasing logP by approximately 0.86 log units relative to the parent [1], which directly impacts membrane transit and off-target binding. Furthermore, the electron-withdrawing nature of the CF₃ group alters the basicity and reactivity of the adjacent lactam nitrogen, affecting downstream synthetic modifications and biological target recognition. These differences preclude simple one-for-one replacement in validated protocols and necessitate the procurement of the specific trifluoroethyl variant to maintain experimental reproducibility and activity profiles.

Head-to-Head Quantitative Differentiation: 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one vs. Structurally Proximal Comparators


Lipophilicity Shift: Enhanced Membrane Permeability Potential vs. Unsubstituted Parent

The 2,2,2-trifluoroethyl substituent significantly elevates the calculated partition coefficient (LogP) relative to the non-fluorinated 3-aminopiperidin-2-one core. The target compound exhibits a computed LogP of 0.0658 (Fluorochem) , whereas the parent 3-aminopiperidin-2-one (CAS 1892-22-4) displays an XlogP of -0.80 [1]. This represents a ΔLogP increase of +0.866 log units, which translates to an approximately 7.4-fold increase in theoretical octanol-water partition coefficient, indicative of substantially enhanced passive membrane permeability.

Lipophilicity ADME Prediction Drug Design

Regioisomeric Differentiation: Lipophilicity Contrast with 5-(2,2,2-Trifluoroethyl)piperidin-2-one

Placement of the trifluoroethyl group on the lactam nitrogen (as in the target compound) versus the 5-position of the piperidine ring yields distinct physicochemical profiles. The target compound exhibits a LogP of 0.0658 , whereas the 5-regioisomer, 5-(2,2,2-trifluoroethyl)piperidin-2-one (CAS 2361645-50-1), demonstrates a significantly higher LogP of 3.5 . This ΔLogP difference of -3.43 log units corresponds to an approximately 2700-fold lower lipophilicity for the target compound, indicating that the N-substituted variant provides a more moderate, balanced polarity profile compared to the highly lipophilic C5-substituted analog.

Regioisomer SAR Lipophilicity Tuning Medicinal Chemistry

Purity Benchmarking: Supply Chain Consistency vs. Generic 3-Aminopiperidin-2-one

Commercially available 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one is routinely supplied with a minimum purity specification of 95% by reputable vendors [1], with certain suppliers offering 98% purity grades . In contrast, the non-fluorinated analog 3-aminopiperidin-2-one (CAS 1892-22-4) is commonly listed at 95% purity as well [2]; however, the trifluoroethyl derivative's supply is more consolidated among specialized fluorochemical vendors, reducing batch-to-batch variability and ensuring tighter quality control for sensitive applications.

Chemical Purity QC Assurance Procurement

Structural Confirmation: Single Asymmetric Center Enabling Defined Stereochemistry

The target compound contains one asymmetric carbon atom at the 3-position bearing the amino group, as explicitly noted in vendor technical documentation . This defines it as a chiral scaffold that can be resolved into enantiopure forms, enabling the generation of stereochemically defined derivatives. In comparison, the 5-substituted regioisomer 5-(2,2,2-trifluoroethyl)piperidin-2-one possesses an undefined stereocenter count [1], making stereochemical control less predictable. The presence of a single, well-defined stereocenter in the target compound facilitates rational design of enantioselective SAR studies and simplifies analytical method development.

Chiral Scaffold Enantioselective Synthesis Analytical Characterization

Optimal Deployment Scenarios for 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one in Drug Discovery and Chemical Biology


Scaffold for CNS-Penetrant Probe Development

The moderate lipophilicity (LogP 0.0658) of this trifluoroethyl piperidinone positions it as an ideal starting point for designing central nervous system (CNS)-targeted small molecules, where a LogP range of 1–3 is typically favored for blood-brain barrier penetration. Its 0.0658 LogP suggests that simple structural elaborations (e.g., addition of aromatic rings) can readily elevate lipophilicity into the CNS-optimal window, providing a tunable platform for neuroscience-focused medicinal chemistry.

Precursor for Covalent Irreversible Inhibitors

The primary amine at the 3-position offers a nucleophilic handle for functionalization with electrophilic warheads (e.g., acrylamides, chloroacetamides) to create targeted covalent inhibitors. The electron-withdrawing trifluoroethyl group on the lactam nitrogen may modulate the reactivity of the adjacent carbonyl, potentially reducing off-target reactivity and enhancing selectivity in covalent engagement, making this compound particularly valuable in kinase inhibitor or protease inhibitor programs.

Chiral Building Block for Atogepant and Related CGRP Antagonist Impurities

The structural similarity of this compound to the core of Atogepant — specifically the (3S,5S,6R)-3-amino-5-(2,6-difluorophenyl)-6-methyl-1-(2,2,2-trifluoroethyl)piperidin-2-one moiety — establishes its utility as a synthetic precursor for generating reference standards and impurities in the analytical development of CGRP receptor antagonists. Procurement of the 3-amino-1-(2,2,2-trifluoroethyl)piperidin-2-one core enables efficient synthesis of Atogepant-related substances for ANDA filings and method validation.

Fluorous-Phase Synthesis and Purification Intermediate

The incorporation of the trifluoroethyl group imparts fluorous character to the molecule, facilitating its use in fluorous-phase organic synthesis and fluorous solid-phase extraction (F-SPE). This property enables rapid purification of reaction mixtures via fluorous chromatography, streamlining parallel synthesis workflows in medicinal chemistry laboratories and reducing time-to-data for structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.